![molecular formula C16H15N3O2S B2891760 N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-72-7](/img/structure/B2891760.png)

N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

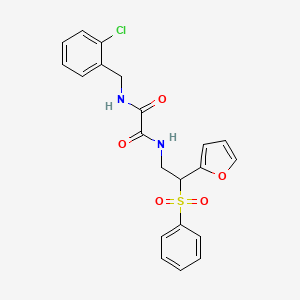

“N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a research compound. It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Aplicaciones Científicas De Investigación

Structural Insights and Supramolecular Aggregation

The study of structural modifications in thiazolo[3,2-a]pyrimidines reveals insights into their conformational features and how these changes lead to variations in supramolecular aggregation. By altering substituents at various positions, significant differences in intermolecular interaction patterns were observed, demonstrating the compounds' diverse structural capabilities and potential applications in material science and drug design. These findings indicate the importance of specific structural elements in influencing the packing features and stability of these compounds through weak interactions such as hydrogen bonding and π-π interactions (Nagarajaiah & Begum, 2014).

Synthesis and Potential Therapeutic Applications

Another study explored the synthesis of novel thiazolopyrimidines derived from visnaginone and khellinone, highlighting their potential as anti-inflammatory and analgesic agents. This research underscores the chemical versatility and therapeutic promise of thiazolopyrimidines, suggesting their utility in developing new medications for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antitumor Properties

Thiazolo[3,2-a]pyrimidines have also been synthesized with a focus on their antimicrobial activities. Some derivatives demonstrated significant inhibition against bacterial and fungal growth, comparable to standard drugs. This highlights their potential as a new class of antimicrobial agents, opening avenues for further exploration in combating resistant microbial strains (Gein et al., 2015).

Furthermore, the cytotoxic activities of thiazolo[3,2-a]pyrimidines have been evaluated, indicating potential anticancer properties. These compounds' ability to exhibit good antioxidant activity and significant cytotoxic effects against various cancer cell lines suggests their potential as effective agents in cancer therapy (Khalilpour, Asghari, & Pourshab, 2019).

Mecanismo De Acción

Target of Action

Thiazolo[3,2-a]pyrimidines, the class of compounds to which ccg-29031 belongs, have been noted for their potential in the design of new medicines, including anticancer drugs . They can be readily modified by introducing new binding sites, optimizing the interaction between the ligand and the biological target .

Mode of Action

Thiazolo[3,2-a]pyrimidines are known to interact with their targets through their active methylene group (c2h2), which exhibits high reactivity towards various electrophilic reagents . This interaction can lead to changes in the target, potentially influencing its function.

Biochemical Pathways

Thiazolo[3,2-a]pyrimidines have been associated with a broad spectrum of pharmacological activities, suggesting that they may affect multiple pathways .

Result of Action

Thiazolo[3,2-a]pyrimidines have been associated with high antitumor, antibacterial, and anti-inflammatory activities , suggesting that CCG-29031 may have similar effects.

Action Environment

The synthesis of thiazolo[3,2-a]pyrimidines has been carried out under various conditions, suggesting that the compound’s action may be influenced by factors such as temperature and the presence of certain reagents .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are largely determined by its interactions with various biomolecules. The compound’s active methylene group (C2H2) is highly reactive towards various electrophilic reagents, making it an attractive center for functionalization .

Cellular Effects

Compounds of the thiazolopyrimidine class have been shown to exhibit antiproliferative activity against various cancer cell lines . This suggests that N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiazolopyrimidines can interact with various molecular targets, potentially leading to enzyme inhibition or activation, changes in gene expression, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of similar thiazolopyrimidine compounds could provide insights into the potential behavior of this compound in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide at different dosages in animal models have not been reported. Similar compounds have shown antiproliferative effects in animal models of lung carcinoma , suggesting that dosage-dependent effects could be observed.

Metabolic Pathways

The compound’s structural similarity to purine may suggest its involvement in purine-related metabolic pathways .

Transport and Distribution

Its lipophilic nature could potentially influence its localization or accumulation .

Subcellular Localization

Its potential interactions with various biomolecules could direct it to specific compartments or organelles within the cell .

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-9-4-10(2)6-12(5-9)18-14(20)13-7-17-16-19(15(13)21)11(3)8-22-16/h4-8H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJHYDAFERXMEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Methoxy-4-(3-piperidin-1-ylpropoxy)phenyl]amine dihydrochloride](/img/no-structure.png)

![3-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)butan-2-one](/img/structure/B2891682.png)

![1-(4-(4-Isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2891683.png)

![7-(4-fluorophenyl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2891686.png)

![(E)-N-(4-chlorobenzyl)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2891687.png)

![2,2-Difluoro-5-azaspiro[2.5]octan-6-one](/img/structure/B2891688.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2891690.png)

![8,8-Dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B2891691.png)

![7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2891698.png)